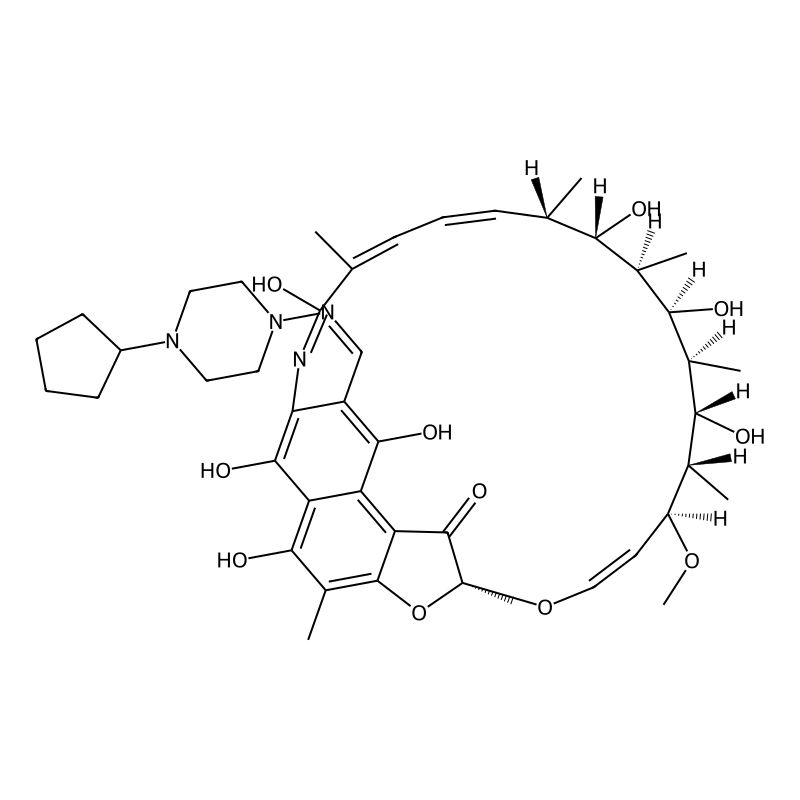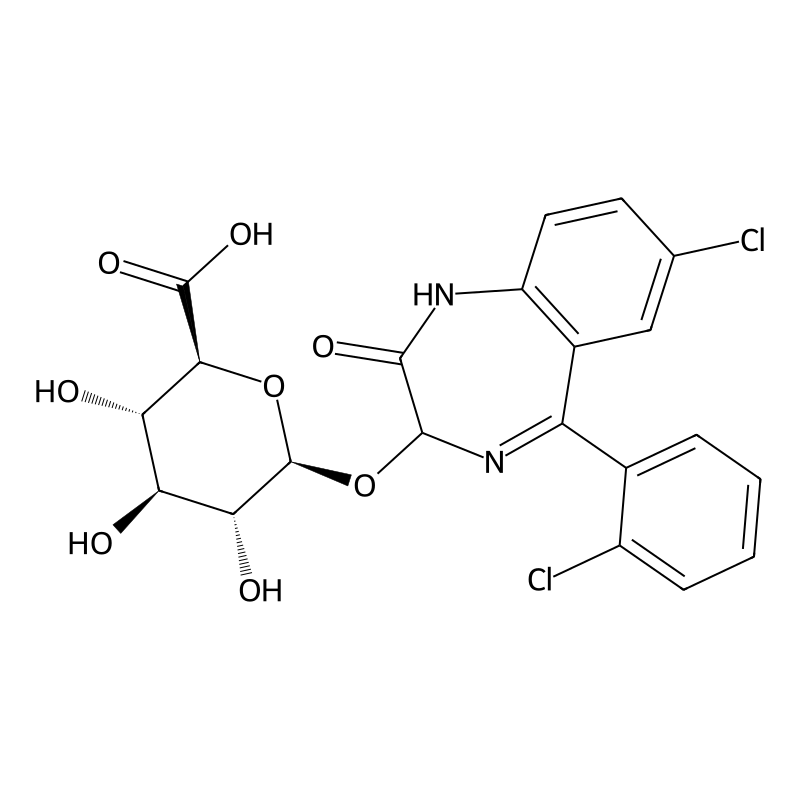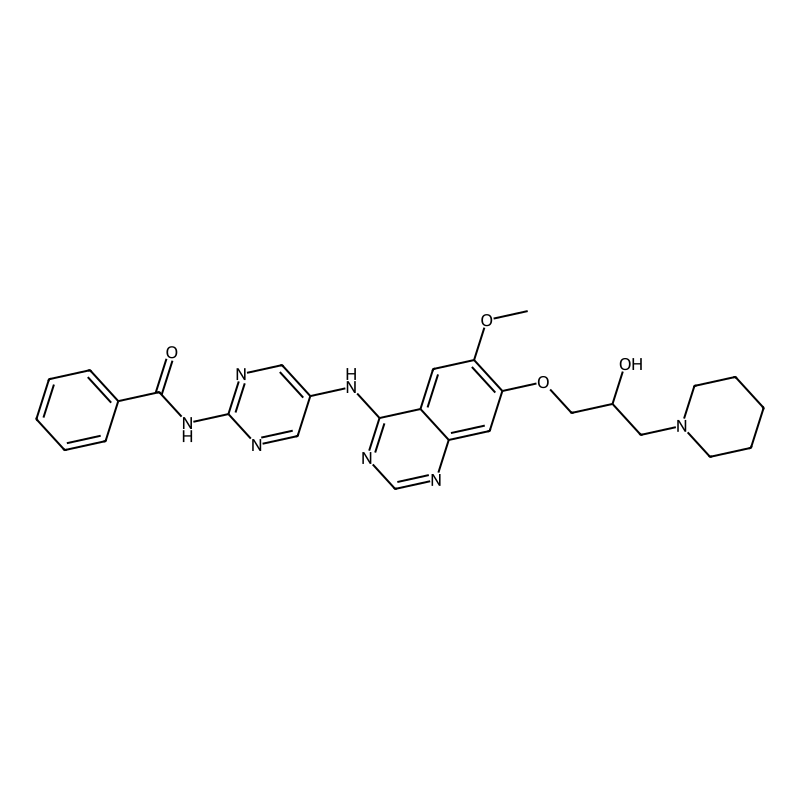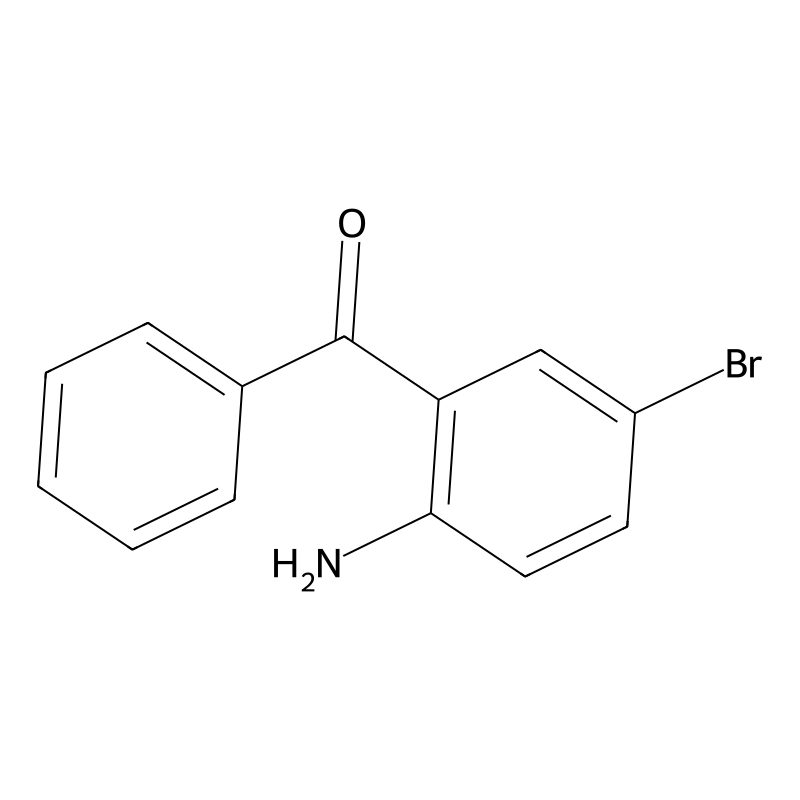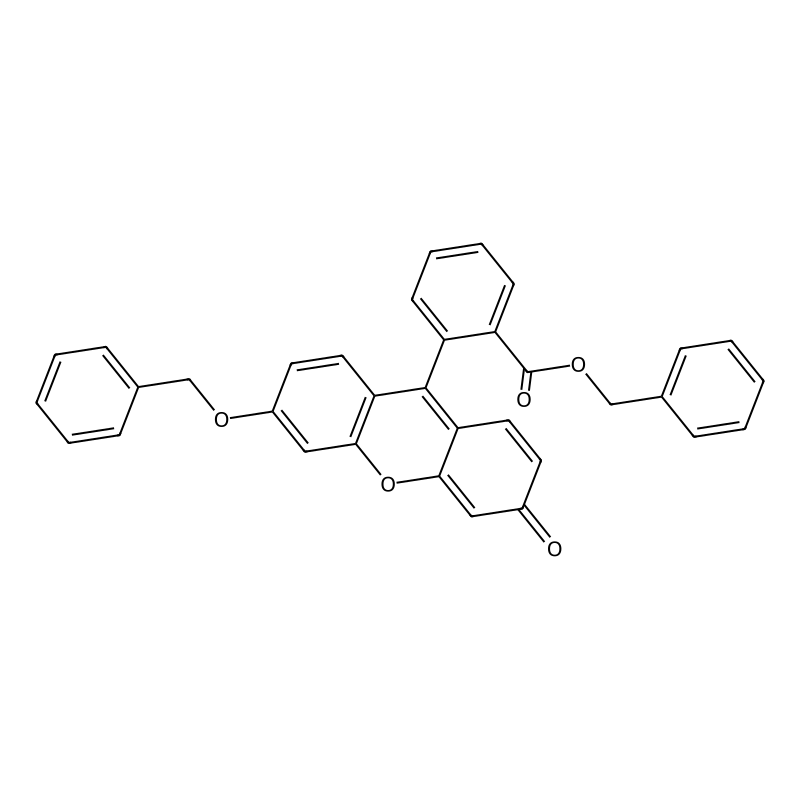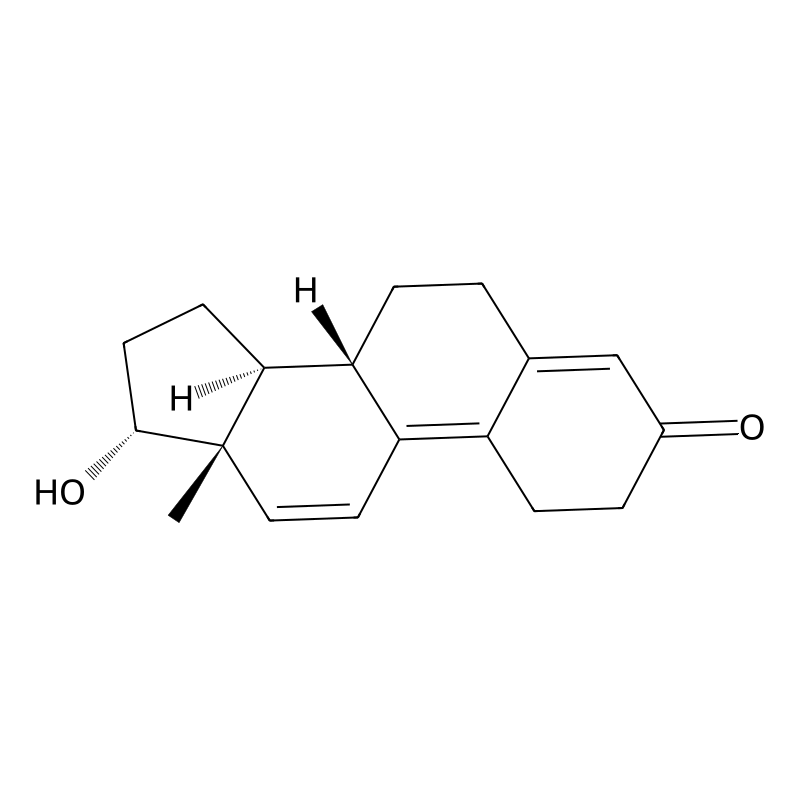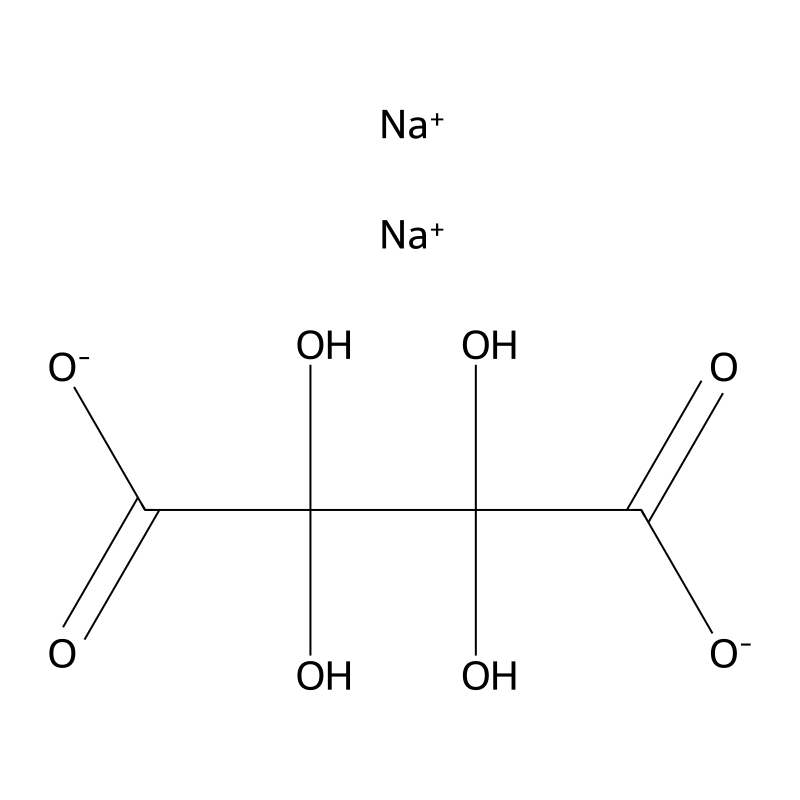Protonitazene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Description
Protonitazene is a synthetic opioid belonging to the benzimidazole subclass, characterized by its potent analgesic properties. Its IUPAC name is N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, and it has a molecular formula of C23H30N4O3, with a molecular weight of approximately 410.51 g/mol . This compound has been identified as a novel opioid that emerged in the illicit drug market around 2019 and has been linked to numerous overdose cases across various regions, including North America and Europe .
Protonitazene is structurally distinct from other opioids, such as fentanyl, which contributes to its unique pharmacological profile. It is classified as a potent central nervous system depressant that can produce effects similar to those of traditional opioids, including pain relief and sedation, but with a significantly higher risk of respiratory depression and overdose .
- Nucleophilic Substitution:
- Regioselective Reduction:
- Condensation:
Protonitazene exhibits significant biological activity as an opioid receptor agonist. In vitro studies suggest that it may have a potency greater than that of fentanyl, leading to severe respiratory depression at low doses . The compound interacts primarily with the μ-opioid receptors in the brain, which are responsible for mediating pain relief and euphoria associated with opioid use. Reports indicate that protonitazene can produce psychoactive effects similar to heroin and other potent opioids .
Adverse effects linked to protonitazene use include respiratory depression, loss of consciousness, and potentially fatal overdose scenarios. The risk is exacerbated when protonitazene is consumed in combination with other depressants such as alcohol or benzodiazepines .
The synthesis of protonitazene can be achieved through various methods that leverage readily available precursors. The primary synthetic route involves:
- Starting Materials:
- 1-chloro-2,4-dinitrobenzene
- 2-diethylaminoethylamine
- n-propoxyphenylacetonitrile
- Synthetic Steps:
- Nucleophilic substitution followed by regioselective reduction.
- Condensation to form the final product.
These methods are noted for their simplicity and cost-effectiveness, allowing for illicit production without the need for heavily regulated precursors .
Protonitazene has been primarily associated with illicit drug use rather than legitimate medical applications. It has been marketed online as a designer drug and has been implicated in numerous overdose cases due to its high potency and risk profile . As a synthetic opioid, it poses significant public health risks and has led to increased scrutiny from law enforcement and health agencies.
Research on interaction studies involving protonitazene is limited but indicates that co-administration with other central nervous system depressants significantly increases the risk of overdose. For instance, combining protonitazene with alcohol or benzodiazepines can lead to enhanced sedative effects and respiratory failure . Furthermore, studies suggest that protonitazene's potency may result in unpredictable pharmacological responses when used alongside other opioids or psychoactive substances.
Protonitazene shares structural similarities with several other synthetic opioids within the benzimidazole class. Notable compounds include:
- Etonitazene: A closely related compound known for its high potency.
- Metonitazene: Another potent opioid that shares similar pharmacological properties.
- Isotonitazene: An isomer of protonitazene with comparable effects.
Comparison TableCompound IUPAC Name Potency Relative to Fentanyl Unique Features Protonitazene N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine Greater Unique n-propoxy substitution Etonitazene N,N-Diethyl-5-nitro-2-(4-fluorobenzyl)-1H-benzimidazole-1-ethanamine Similar Fluorobenzyl substitution Metonitazene N,N-Diethyl-5-nitro-2-(3-methoxybenzyl)-1H-benzimidazole-1-ethanamine Greater Methoxy substitution Isotonitazene N,N-Diethyl-5-nitro-2-(isopropoxybenzyl)-1H-benzimidazole-1-ethanamine Similar Isopropoxy substitution
| Compound | IUPAC Name | Potency Relative to Fentanyl | Unique Features |
|---|---|---|---|
| Protonitazene | N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine | Greater | Unique n-propoxy substitution |
| Etonitazene | N,N-Diethyl-5-nitro-2-(4-fluorobenzyl)-1H-benzimidazole-1-ethanamine | Similar | Fluorobenzyl substitution |
| Metonitazene | N,N-Diethyl-5-nitro-2-(3-methoxybenzyl)-1H-benzimidazole-1-ethanamine | Greater | Methoxy substitution |
| Isotonitazene | N,N-Diethyl-5-nitro-2-(isopropoxybenzyl)-1H-benzimidazole-1-ethanamine | Similar | Isopropoxy substitution |
